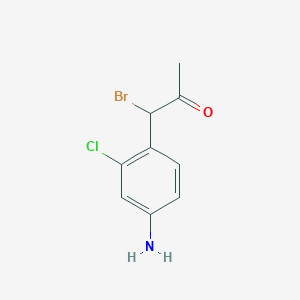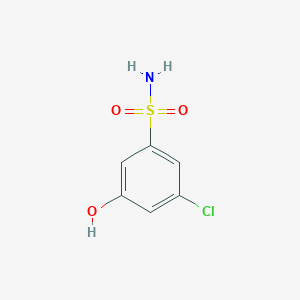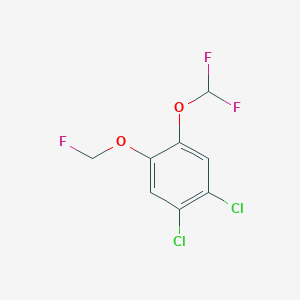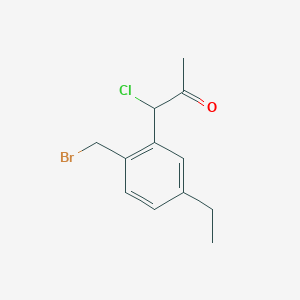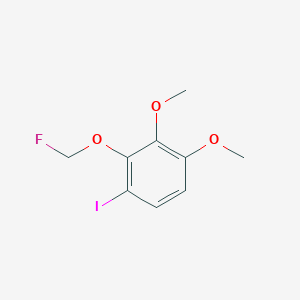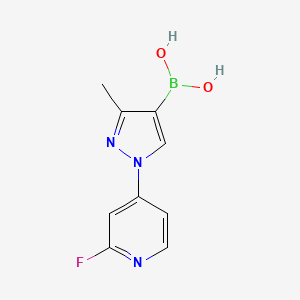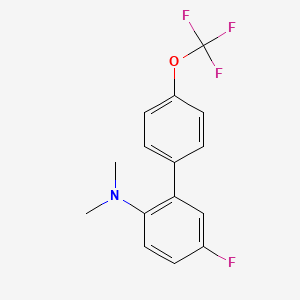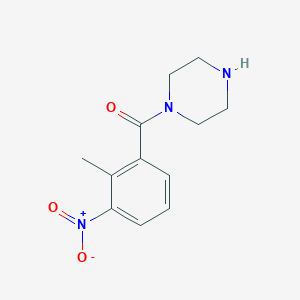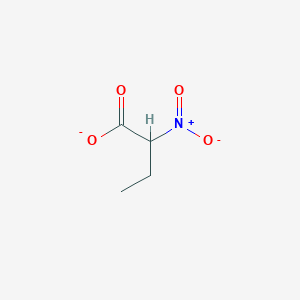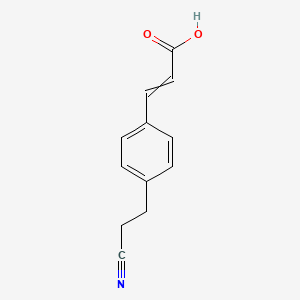
2-Methyl-1-(methylsulfanyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-methyl-1-(methylthio)-4-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylthio group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methyl-1-(methylthio)-4-nitro- typically involves the nitration of 2-methyl-1-(methylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 2-methyl-1-(methylthio)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Electrophiles like halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 2-methyl-1-(methylthio)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 2-methyl-1-(methylthio)-4-nitro- depends on its chemical structure. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity. The methylthio group can participate in various chemical reactions, including oxidation and substitution, altering the compound’s overall behavior. The molecular targets and pathways involved in its action are specific to the context in which it is used, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-methoxy-2-(methylthio)-
- Benzene, 1-methoxy-4-(methylthio)-
- Benzene, (methylthio)-
Uniqueness
Benzene, 2-methyl-1-(methylthio)-4-nitro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
100949-45-9 |
|---|---|
Fórmula molecular |
C8H9NO2S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
2-methyl-1-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 |
Clave InChI |
AORBFEJXQFEZLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


